molecular formula C16H19N3O3 B6990096 4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid

4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid

Cat. No.: B6990096
M. Wt: 301.34 g/mol
InChI Key: OXJOAVQTLMNDHW-UHFFFAOYSA-N
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Description

4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid is a complex organic compound that features a benzyl group, an imidazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the attachment of the benzyl group and the butanoic acid chain. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst. The benzyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]pentanoic acid: Similar structure with an additional carbon in the chain.

    4-[Phenyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-[benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-18-11-14(17-12-18)16(22)19(9-5-8-15(20)21)10-13-6-3-2-4-7-13/h2-4,6-7,11-12H,5,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJOAVQTLMNDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N(CCCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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